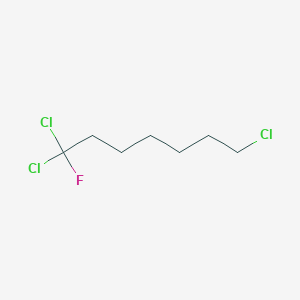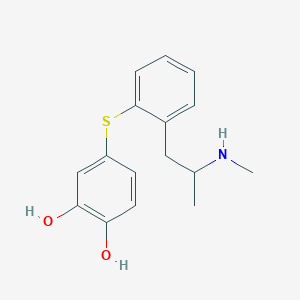![molecular formula C12H17NO3 B159545 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL CAS No. 1622-67-9](/img/structure/B159545.png)
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL, also known as DIMBOA, is a natural product that belongs to the class of benzoxazinoids. It is found in various plants, including maize, wheat, and rye. DIMBOA has been extensively studied due to its potential as a natural herbicide, insecticide, and fungicide. In addition, it has been shown to have various biochemical and physiological effects that make it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL is not fully understood. However, it has been shown to act as a potent antioxidant, which may contribute to its various biological activities. In addition, it has been suggested that 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL may act by inhibiting enzymes involved in various biochemical pathways.
Efectos Bioquímicos Y Fisiológicos
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL has been shown to have various biochemical and physiological effects. It has been shown to have potent antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer properties. In addition, it has been shown to have antibacterial and antifungal properties, which make it a promising candidate for use as a natural pesticide. 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL has also been shown to have potential as a natural herbicide, as it has been shown to inhibit the growth of various weeds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL in scientific research has several advantages. It is a natural product, which makes it a safer alternative to synthetic chemicals. In addition, it has been extensively studied, and its various biological activities have been well documented. However, the use of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL in lab experiments also has some limitations. Its complex synthesis process makes it difficult to obtain in large quantities, and its potency varies depending on the source of the plant material used.
Direcciones Futuras
There are several future directions for the use of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL in scientific research. One potential application is in the development of natural pesticides and herbicides. Another potential application is in the development of anti-inflammatory and anti-cancer drugs. Further research is needed to fully understand the mechanism of action of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL is a complex process that involves several steps. The most common method of synthesizing 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL is through the oxidation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) using potassium permanganate. This reaction results in the formation of 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL in good yields. Other methods of synthesizing 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL have also been reported, including the use of enzymes and microorganisms.
Aplicaciones Científicas De Investigación
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL has been extensively studied for its potential use in scientific research. It has been shown to have various biological activities, including antifungal, antibacterial, and anti-inflammatory properties. In addition, it has been shown to have potential as a natural insecticide and herbicide. 1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL has also been studied for its potential use in cancer research, as it has been shown to have cytotoxic effects on cancer cells.
Propiedades
Número CAS |
1622-67-9 |
|---|---|
Nombre del producto |
1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL |
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
8-methyl-3-propan-2-yl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol |
InChI |
InChI=1S/C12H17NO3/c1-7(2)12-15-5-9-4-13-8(3)11(14)10(9)6-16-12/h4,7,12,14H,5-6H2,1-3H3 |
Clave InChI |
JTDBGJWBSDBUQB-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2COC(OCC2=C1O)C(C)C |
SMILES canónico |
CC1=NC=C2COC(OCC2=C1O)C(C)C |
Otros números CAS |
1622-67-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



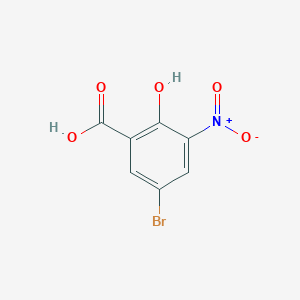
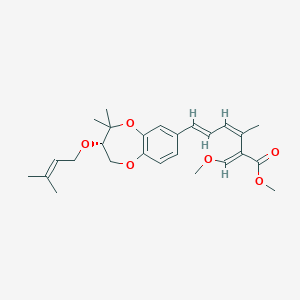
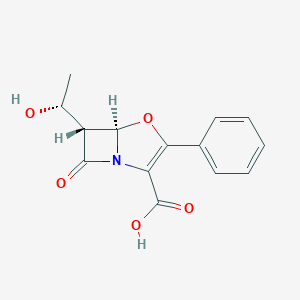
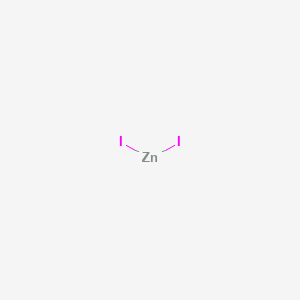
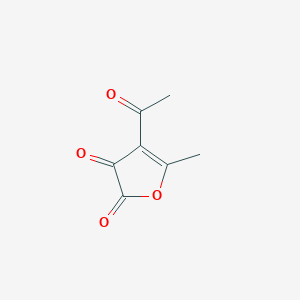
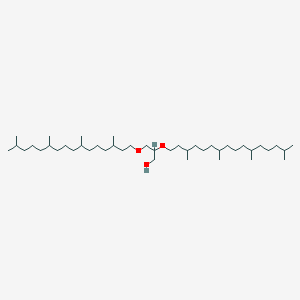
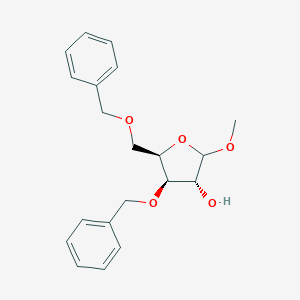
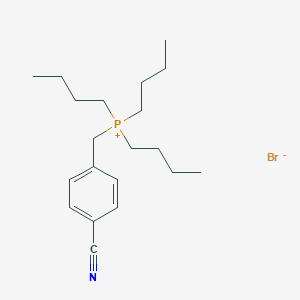
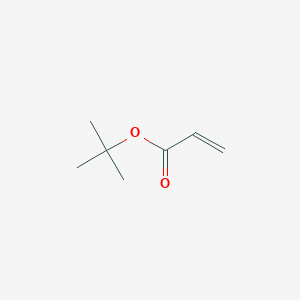
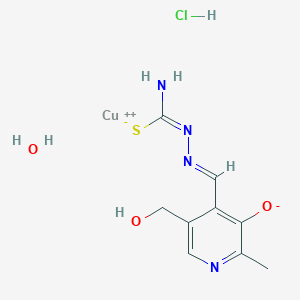
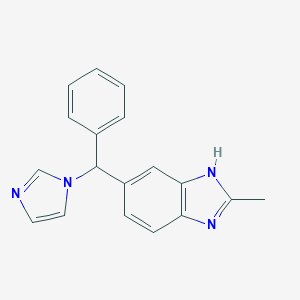
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
